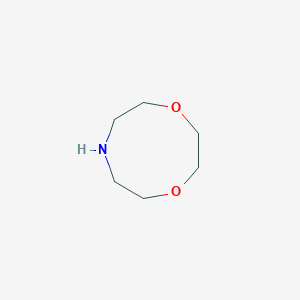

1,4,7-Dioxazonane

Descripción

1,4,7-Dioxazonane is a heterocyclic organic compound with the molecular formula C6H13NO2. It is a colorless liquid with a faint sweet odor. This compound is part of the larger family of dioxanes, which are known for their use in various industrial and scientific applications .

Propiedades

Fórmula molecular |

C6H13NO2 |

|---|---|

Peso molecular |

131.17 g/mol |

Nombre IUPAC |

1,4,7-dioxazonane |

InChI |

InChI=1S/C6H13NO2/c1-3-8-5-6-9-4-2-7-1/h7H,1-6H2 |

Clave InChI |

NXXLZINLZONHJV-UHFFFAOYSA-N |

SMILES canónico |

C1COCCOCCN1 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4,7-Dioxazonane can be synthesized through several methods. One common synthetic route involves the reaction of diethylene glycol with ammonia under high pressure and temperature conditions. The reaction typically requires a catalyst, such as a metal oxide, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 1,4,7-Dioxazonane often involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a high-purity product suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions

1,4,7-Dioxazonane undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert 1,4,7-Dioxazonane into simpler compounds.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve the desired reduction.

Major Products Formed

The major products formed from these reactions vary depending on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

1,4,7-Dioxazonane has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and reagent in various chemical reactions and synthesis processes.

Biology: This compound is employed in the study of enzyme mechanisms and as a stabilizer for certain biological samples.

Medicine: Research into its potential therapeutic uses is ongoing, particularly in the development of new pharmaceuticals.

Industry: 1,4,7-Dioxazonane is used in the production of polymers, resins, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 1,4,7-Dioxazonane involves its interaction with various molecular targets and pathways. It can act as a stabilizer for reactive intermediates in chemical reactions, thereby influencing the reaction kinetics and outcomes. In biological systems, it may interact with enzymes and other proteins, affecting their activity and function .

Comparación Con Compuestos Similares

Similar Compounds

1,4-Dioxane: A well-known solvent with similar structural features but different chemical properties.

1,3-Dioxane: Another isomer with distinct reactivity and applications.

7-Benzyl-1,4,7-Dioxazonane: A derivative with additional functional groups that modify its chemical behavior.

Uniqueness

1,4,7-Dioxazonane is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms within the ring. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Actividad Biológica

1,4,7-Dioxazonane is a heterocyclic compound that has gained attention for its potential biological activities. This compound, characterized by a dioxazonane ring structure, has been studied for various pharmacological properties, including antiviral and antibacterial effects. This article reviews the current understanding of the biological activity of 1,4,7-Dioxazonane based on diverse research findings.

Chemical Structure and Properties

1,4,7-Dioxazonane consists of a six-membered ring containing two nitrogen atoms and two oxygen atoms. Its unique structure allows it to interact with biological systems in various ways, making it a compound of interest in medicinal chemistry.

Antiviral Activity

Research indicates that derivatives of 1,4,7-Dioxazonane exhibit significant antiviral properties. For instance, studies have shown that certain derivatives can disrupt the assembly and disassembly of viral capsids. This mechanism is particularly relevant for treating Hepatitis B virus (HBV) infections. The compounds are believed to induce aberrant capsid morphology, which leads to a reduction in viral load and infectivity .

Antibacterial Activity

The antibacterial potential of 1,4,7-Dioxazonane has also been explored. Various studies report that compounds with this scaffold demonstrate activity against both Gram-positive and Gram-negative bacteria. For example:

- Staphylococcus aureus : Some derivatives showed minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL.

- Pseudomonas aeruginosa : Certain compounds exhibited excellent antibacterial activity against this pathogen .

Study on Antiviral Effects

In a study focused on HBV treatment, 1,4,7-Dioxazonane derivatives were tested for their ability to modulate capsid assembly. The results indicated that these compounds could effectively inhibit the formation of HBV cccDNA, which is crucial for viral replication . This suggests a promising avenue for developing new antiviral therapies.

Study on Antibacterial Effects

Another investigation assessed the antibacterial properties of synthesized 1,4,7-Dioxazonane derivatives against various bacterial strains. The study found that most compounds exhibited significant activity against Staphylococcus epidermidis and Enterococcus faecalis, while showing limited effectiveness against Escherichia coli and Klebsiella pneumoniae .

Table 1: Antibacterial Activity of 1,4,7-Dioxazonane Derivatives

| Compound | Bacteria Tested | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| A | Staphylococcus aureus | 625 - 1250 | Excellent |

| B | Staphylococcus epidermidis | < 500 | Excellent |

| C | Enterococcus faecalis | 625 | Moderate |

| D | Pseudomonas aeruginosa | < 500 | Excellent |

| E | Escherichia coli | No activity | None |

| F | Klebsiella pneumoniae | No activity | None |

Table 2: Antiviral Activity Against HBV

| Compound | Mechanism of Action | Effectiveness |

|---|---|---|

| G | Disruption of capsid assembly | High |

| H | Inhibition of cccDNA formation | Moderate |

| I | Induction of aberrant capsid morphology | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.